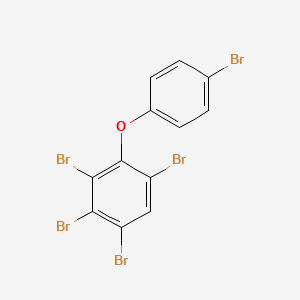

2,3,4,4',6-Pentabromodiphenyl ether

概要

説明

2,3,4,4’,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential for bioaccumulation. They have been widely used in various consumer products to reduce flammability, including electronics, textiles, and furniture .

準備方法

Synthetic Routes and Reaction Conditions

2,3,4,4’,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. One common method involves the reaction of bromobenzene with brominated phenol under suitable conditions to produce the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the selective bromination of the diphenyl ether structure.

Industrial Production Methods

Industrial production of 2,3,4,4’,6-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

化学反応の分析

Debromination Pathways

Debromination is a primary degradation route for BDE-119, involving the sequential removal of bromine atoms. This process occurs through:

-

Reductive Debromination : Catalyzed by zerovalent iron (ZVI) or microbial action in anaerobic environments, leading to lower-brominated congeners like tetra- and tribromodiphenyl ethers .

-

Photolytic Debromination : UV irradiation in polar solvents (e.g., methanol) induces bromine loss, forming less brominated products with altered toxicity profiles .

Table 1: Debromination Products of BDE-119

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Reductive (ZVI) | Anaerobic, aqueous | 2,3',4,6-Tetrabromodiphenyl ether |

| Photolytic (UV) | Methanol, 254 nm | 3,4,4'-Tribromodiphenyl ether |

Oxidation Reactions

Oxidative transformations of BDE-119 involve hydroxylation and epoxidation:

-

Hydroxylation : Reaction with hydroxyl radicals (- OH) generates hydroxylated derivatives (OH-PBDEs), which exhibit enhanced endocrine-disrupting activity .

-

Epoxidation : Metabolic intermediates like 14C-labeled epoxides form during in vivo studies, contributing to DNA adduct formation .

Key Data :

Thermal Decomposition

Pyrolysis of BDE-119 above 600°C produces toxic polybrominated dibenzofurans (PBDFs) via intramolecular cyclization. This pathway dominates under inert conditions, with PBDF yields increasing with temperature .

Mechanism :

-

Bromine elimination from adjacent positions.

-

Formation of dibenzofuran backbone through ether bond cleavage.

Substitution Reactions

Nucleophilic substitution occurs under alkaline conditions:

-

Hydroxide Substitution : Bromine atoms are replaced by hydroxyl groups, forming phenolic derivatives in polar solvents (e.g., NaOH/ethanol) .

-

Amine Substitution : Reaction with amines (e.g., NH₃) yields amino-PBDEs, though this pathway is less common .

Table 2: Substitution Reaction Parameters

| Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|

| OH⁻ | Ethanol/H₂O | 80°C | 2,3',4,6-Tetrabromo-4'-OH |

| NH₃ | Tetrahydrofuran | 25°C | 2,3',4,6-Tetrabromo-4'-NH₂ |

Environmental Degradation

BDE-119 undergoes abiotic and biotic degradation:

-

Hydrolysis : Slow degradation in aqueous environments (half-life >1 year at pH 7) .

-

Microbial Metabolism : Anaerobic bacteria (e.g., Dehalococcoides) mediate reductive debromination in sediments .

Ecological Impact :

-

Bioaccumulation factors (BAFs) range from 1,000–5,000 in aquatic organisms .

-

Persistent in soil with a half-life exceeding 10 years under aerobic conditions .

Metabolic Pathways in Mammals

-

Phase I Metabolism : Cytochrome P450 enzymes oxidize BDE-119 to hydroxylated metabolites, which conjugate with glucuronic acid or sulfate .

-

Thyroid Hormone Disruption : OH-PBDEs competitively bind to transthyretin (TTR), altering thyroxine (T4) transport .

Toxicokinetic Data :

科学的研究の応用

Chemical and Physical Properties

- Chemical Formula : C₁₂H₅Br₅O

- Molecular Weight : 485.8 g/mol

- Appearance : White to off-white solid

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

Industrial Applications

Flame Retardant :

The primary application of 2,3,4,4',6-Pentabromodiphenyl ether is as a flame retardant in various industries:

- Textiles : Used in upholstery and drapery fabrics to reduce flammability.

- Electronics : Incorporated into printed circuit boards and electronic devices to prevent ignition.

- Building Materials : Added to insulation materials and plastics used in construction for enhanced fire safety.

- Furniture : Commonly used in polyurethane foams for sofas, chairs, and mattresses.

Environmental Impact and Regulations

Due to its persistence in the environment and potential health risks, the use of PBDEs, including this compound, has come under scrutiny:

- Persistence : PBDEs are classified as persistent organic pollutants (POPs), leading to bioaccumulation in living organisms.

- Regulatory Actions : Many countries have banned or restricted the use of PBDEs due to their environmental impact. For example, the European Union has implemented regulations limiting their production and use.

Biological Research Applications

Research has focused on the biological effects of PBDEs:

- Endocrine Disruption : Studies indicate that PBDEs can disrupt endocrine systems by mimicking hormones or interfering with hormone signaling pathways. This disruption can lead to reproductive and developmental issues.

- Toxicological Studies : Investigations into the toxicological effects of PBDE exposure have highlighted potential links to neurodevelopmental disorders and cancer risk.

Analytical Methods for Detection

Various analytical methods have been developed for detecting PBDEs in environmental samples:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for quantifying PBDEs in soil and sediment samples. For instance, a study validated a method using selective pressurized liquid extraction followed by GC-MS analysis for simultaneous quantification of multiple PBDE congeners .

| Method | Detection Limit | Sample Type |

|---|---|---|

| GC-MS | Low ng/g | Soil/Sediment |

| HPLC | Low ng/mL | Water |

Case Studies

Several case studies illustrate the applications and implications of this compound:

- Case Study 1 - Furniture Industry : A study examining the use of PBDEs in polyurethane foam revealed that products containing PBDEs had significantly lower ignition times compared to untreated materials. However, this increased fire safety came at the cost of potential health risks associated with long-term exposure .

- Case Study 2 - Environmental Monitoring : Research conducted on soil samples from urban areas showed elevated levels of PBDEs due to runoff from buildings containing treated materials. This highlights the need for ongoing monitoring and regulation of PBDE usage .

作用機序

The mechanism of action of 2,3,4,4’,6-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Molecular Targets: It can bind to hormone receptors, disrupting normal hormonal functions.

Pathways Involved: It can interfere with thyroid hormone pathways, leading to altered metabolism and development

類似化合物との比較

2,3,4,4’,6-Pentabromodiphenyl ether is part of a group of compounds known as polybrominated diphenyl ethers. Similar compounds include:

- Tetrabromodiphenyl ether

- Hexabromodiphenyl ether

- Heptabromodiphenyl ether

- Octabromodiphenyl ether

- Decabromodiphenyl ether

Uniqueness

2,3,4,4’,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior. Compared to other PBDEs, it has a distinct profile in terms of persistence, bioaccumulation, and potential health effects .

生物活性

2,3,4,4',6-Pentabromodiphenyl ether (PBDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential for bioaccumulation, the biological activity of PBDEs has garnered significant attention in toxicological research. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with PBDE-99.

- Chemical Formula : C12H5Br5O

- Molecular Weight : 543.8 g/mol

- CAS Number : 189084-66-4

PBDEs exert their biological effects primarily through interactions with nuclear hormone receptors, particularly the aryl hydrocarbon receptor (AhR) and estrogen receptors (ERs).

- Estrogenic Activity : PBDE-99 has been shown to exhibit agonistic activity on ERα, indicating potential endocrine-disrupting properties. In vitro studies have demonstrated that PBDE-99 can induce estrogenic responses at low concentrations, which raises concerns about its impact on reproductive health .

- Neurotoxicity : Research indicates that PBDE-99 can enhance the binding of phorbol esters to protein kinase C (PKC) in neuronal cells, suggesting a mechanism for neurotoxic effects. This effect was observed at concentrations as low as 10 pM, with significant increases noted in cerebellar granule neurons exposed to various PBDE congeners .

In Vivo Studies

- Reproductive Toxicity : Studies involving animal models have reported adverse reproductive outcomes following exposure to PBDE-99. For instance, maternal exposure resulted in developmental delays and alterations in reproductive hormone levels in offspring .

- Accumulation and Metabolism : PBDE-99 has been detected in human serum and breast milk, indicating bioaccumulation. A study reported median concentrations of PBDE congeners in maternal and fetal sera, highlighting the potential for developmental exposure during critical growth periods .

In Vitro Studies

- Cellular Effects : In vitro assays have demonstrated that PBDE-99 increases intracellular calcium levels and alters cell signaling pathways associated with neuronal function. These changes may contribute to neurodevelopmental disorders observed in populations exposed to high levels of PBDEs .

- Oxidative Stress : Research indicates that exposure to PBDE-99 can lead to increased oxidative stress markers in cell cultures, suggesting a potential mechanism for cytotoxicity and long-term health effects .

Environmental Exposure

A notable case study from New Zealand assessed serum concentrations of various persistent organic pollutants (POPs), including PBDEs. The study found that younger populations exhibited higher serum concentrations of certain BFRs, including PBDE-99. This suggests a trend towards increased exposure among younger demographics due to lifestyle factors such as increased use of electronic devices containing these chemicals .

Human Health Impacts

Research has linked elevated levels of PBDEs in human populations to adverse health outcomes such as thyroid dysfunction and neurodevelopmental issues in children. A cohort study indicated that children with higher serum levels of PBDEs displayed lower IQ scores and behavioral problems compared to those with lower levels .

Summary Table of Biological Effects

特性

IUPAC Name |

1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTLDVXDOVSTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879927 | |

| Record name | BDE-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-78-0 | |

| Record name | 2,3,4,4',6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。